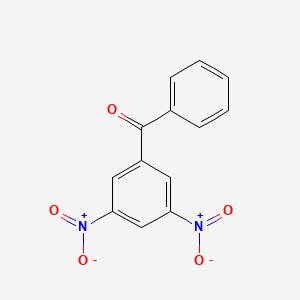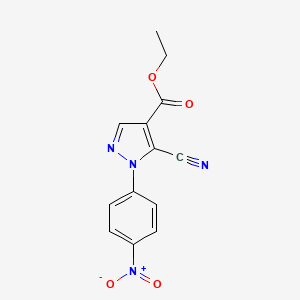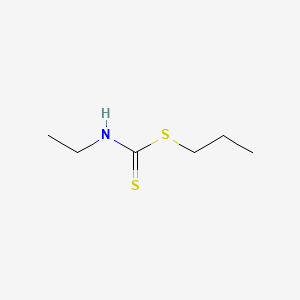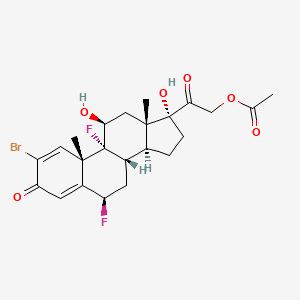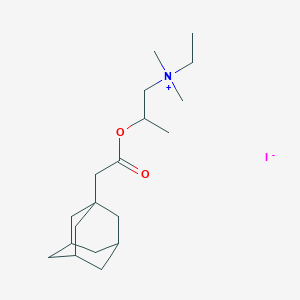![molecular formula C8H7N3 B13755339 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene CAS No. 252963-62-5](/img/structure/B13755339.png)
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,10-Triazatricyclo[63001,5]undeca-3,6,8,10-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide This reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure
Chemical Reactions Analysis
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is being conducted to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While not widely used in industrial applications, it serves as a valuable compound for research and development in various chemical industries.
Mechanism of Action
The mechanism of action of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with various biological molecules, potentially influencing biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene can be compared with other similar tricyclic compounds, such as:
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- Tricyclo[5.4.0.0(2,8)]undec-9-ene
- Tricyclo[6.3.0.0(2,4)]undec-8-ene
The uniqueness of 3,5,10-triazatricyclo[630
Properties
CAS No. |
252963-62-5 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-11-6-10-5-8(11)4-9-3-7(1)8/h1-4,6H,5H2 |
InChI Key |
VALLOZIRVQYNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C=NC=C2C=CN3C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


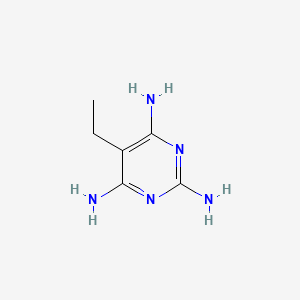


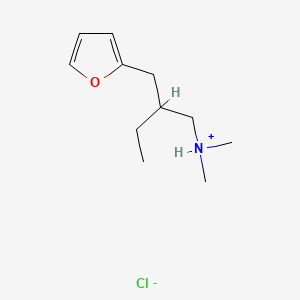
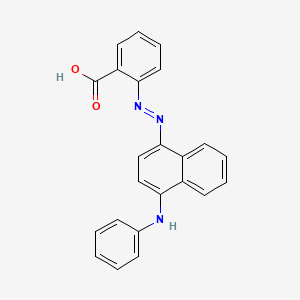
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
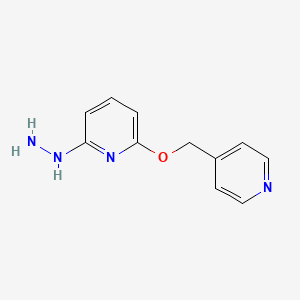
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
